Calcium trifluoroacetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
60884-90-4 |
|---|---|
Molecular Formula |
C4CaF6O4 |
Molecular Weight |
266.11 g/mol |
IUPAC Name |
calcium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/2C2HF3O2.Ca/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |
InChI Key |
RCPKXZJUDJSTTM-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ca+2] |
Origin of Product |
United States |
Crystallographic and Structural Elucidation of Calcium Trifluoroacetate Compounds
Single Crystal X-ray Diffraction Studies
Determination of Unit Cell Parameters and Space Groups
Different crystalline forms of calcium trifluoroacetate (B77799) have been identified, each with distinct unit cell parameters and space groups.
Ca₂(CF₃COO)₄·8CF₃COOH: A notable structure is a complex of calcium trifluoroacetate with trifluoroacetic acid, having the formula Ca₂(CF₃COO)₄·8CF₃COOH. finechem-mirea.rufinechem-mirea.ru This compound crystallizes in the monoclinic P2₁ space group. finechem-mirea.rufinechem-mirea.rusmolecule.com The unit cell parameters have been determined to be a = 10.0193(5) Å, b = 15.2612(7) Å, c = 16.3342(8) Å, and β = 106.106(2)°, with a volume of 2399.6(2) ų. finechem-mirea.rufinechem-mirea.ru The unit cell contains two formula units (Z = 2). finechem-mirea.rufinechem-mirea.ru
Ca(CF₃COO)₂·H₂O: The monohydrate form, Ca(CF₃COO)₂·H₂O, has also been characterized. researchgate.net It crystallizes in the monoclinic space group P2₁/n. researchgate.net Its unit cell parameters are a = 9.465(2) Å, b = 9.360(3) Å, and c = 16.565(7) Å. researchgate.net
Interactive Table: Unit Cell Parameters of this compound Compounds
| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Ca₂(CF₃COO)₄·8CF₃COOH finechem-mirea.rufinechem-mirea.ru | P2₁ | 10.0193(5) | 15.2612(7) | 16.3342(8) | 90 | 106.106(2) | 90 | 2399.6(2) | 2 |
| Ca(CF₃COO)₂·H₂O researchgate.net | P2₁/n | 9.465(2) | 9.360(3) | 16.565(7) | 90 | 90 | 90 | - | - |
Analysis of Crystal Systems and Lattice Structures
The determined space groups and unit cell parameters reveal the crystal systems and lattice structures of these compounds.
The Ca₂(CF₃COO)₄·8CF₃COOH complex possesses a molecular structure, forming dimeric units of Ca₂(CF₃COO)₄·8CF₃COOH. finechem-mirea.rufinechem-mirea.ru This compound belongs to the monoclinic crystal system. smolecule.com
The monohydrate, Ca(CF₃COO)₂·H₂O, also crystallizes in the monoclinic system. researchgate.net In contrast, anhydrous strontium and barium trifluoroacetates are isostructural and crystallize in the rhombohedral R-3 space group. researchgate.net
Molecular and Coordination Geometry Investigations
Elucidation of Calcium Coordination Environment
The coordination environment of the calcium ion in its trifluoroacetate compounds is a key structural feature.
In the dimeric complex Ca₂(CF₃COO)₄·8CF₃COOH, the calcium atoms are part of a dimeric molecule. finechem-mirea.rufinechem-mirea.ru Four trifluoroacetate groups bridge the two calcium atoms. finechem-mirea.rufinechem-mirea.ru The coordination sphere of each calcium ion is further completed by molecules of trifluoroacetic acid. smolecule.com
In other calcium complexes, the coordination number can vary. For instance, in some organometallic calcium complexes, the metal center can exhibit a six-coordinate, octahedral geometry, often stabilized by solvent molecules like THF. acs.org
Bridging Ligand Architectures (Trifluoroacetate Anion)
The trifluoroacetate anion (CF₃COO⁻) demonstrates versatility as a ligand, capable of adopting various coordination modes, including bridging between metal centers.
In the Ca₂(CF₃COO)₄·8CF₃COOH structure, four trifluoroacetate anions act as bidentate bridging ligands, connecting the two calcium ions to form a dimer. finechem-mirea.rufinechem-mirea.rusmolecule.com
This bridging behavior of the trifluoroacetate ligand is a common feature in metal carboxylate chemistry and is crucial in the formation of polymeric or polynuclear structures. acs.org
Role of Intramolecular Hydrogen Bonding in Structure
Hydrogen bonding plays a significant role in stabilizing the crystal structures of hydrated and solvated this compound compounds.
In the Ca₂(CF₃COO)₄·8CF₃COOH complex, intramolecular hydrogen bonds are formed between the terminal trifluoroacetic acid molecules and the oxygen atoms of the bidentate bridging trifluoroacetate anions. finechem-mirea.rufinechem-mirea.ru The presence of these hydrogen bonds is supported by IR spectroscopy, which shows a broad peak in the 3300–3500 cm⁻¹ range. finechem-mirea.rufinechem-mirea.ru
Powder X-ray Diffraction Applications for Phase Identification
Powder X-ray Diffraction (PXRD) is a pivotal analytical technique for the characterization of crystalline materials. wayne.eduncl.ac.uk It provides critical information on the atomic and molecular structure, enabling researchers to identify crystalline phases, including polymorphs, which are compounds with the same chemical formula but different crystal structures. ncl.ac.ukrms-foundation.ch In the study of this compound, PXRD is instrumental in distinguishing between its various crystalline forms and identifying products from chemical reactions or thermal decomposition. researchgate.netgrafiati.com
Research has utilized X-ray diffraction to identify and characterize distinct phases of this compound. The reaction of calcium carbonate with an aqueous solution of trifluoroacetic acid yields this compound monohydrate, Ca(CF₃COO)₂·H₂O. researchgate.net Single-crystal X-ray diffraction determined this compound to be monoclinic with the space group P2₁/n. researchgate.net In a different preparation using 99% trifluoroacetic acid, a novel, previously undescribed solvated complex was formed. researchgate.netfinechem-mirea.ru X-ray diffraction analysis confirmed its composition as Ca₂(CF₃COO)₄·8CF₃COOH. finechem-mirea.rufinechem-mirea.ru This complex crystallizes in the monoclinic space group P2₁, featuring significantly different unit cell parameters from the monohydrate. researchgate.netsmolecule.com
PXRD is also effectively used to monitor the phase changes during thermal decomposition. For instance, diffraction patterns can confirm the transformation of this compound monohydrate into its final decomposition product, calcium fluoride (B91410) (CaF₂), upon heating. researchgate.netresearchgate.net This application highlights the technique's utility in tracking solid-state reactions and confirming the identity of resulting phases. researchgate.net
Table 1: Crystallographic Data for this compound Phases
| Parameter | Ca(CF₃COO)₂·H₂O researchgate.net | Ca₂(CF₃COO)₄·8CF₃COOH researchgate.netfinechem-mirea.ru |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁ |
| a (Å) | 9.465(2) | 10.0193(5) |
| b (Å) | 9.360(3) | 15.2612(7) |
| c (Å) | 16.565(7) | 16.3342(8) |
| β (°) | Not specified in source | 106.106(2) |
| Volume (ų) | Not specified in source | 2399.6(2) |
| Z (Formula units per cell) | Not specified in source | 2 |
Dimerization and Polymeric Chain Formation in Solid State
The solid-state structure of this compound compounds reveals complex coordination environments, including the formation of discrete dimers and layered polymeric structures. researchgate.net The specific structure depends on the crystallization conditions and the presence of solvent or water molecules. researchgate.net
A significant structural feature was identified in the solvated complex, Ca₂(CF₃COO)₄·8CF₃COOH. researchgate.netfinechem-mirea.ru Its crystal structure is molecular, built from distinct dimeric units. grafiati.comresearchgate.net In these dimers, two calcium atoms are bound together by four bridging bidentate trifluoroacetate anions. researchgate.netfinechem-mirea.ru The coordination sphere of each calcium ion is further completed by molecules of trifluoroacetic acid. smolecule.com This arrangement results in a "crystal island structure" composed of discrete Ca₂(CF₃COO)₄·8CF₃COOH dimers rather than a continuous polymeric chain. researchgate.netfinechem-mirea.ru
In contrast, the monohydrate form, Ca(CF₃COO)₂·H₂O, does not form such dimers but instead adopts a layered structure in the solid state. researchgate.net While detailed descriptions of polymeric chain formation are more common for related compounds like metal trichloroacetates, the layered arrangement of the monohydrate can be considered a two-dimensional polymeric network. researchgate.net The investigation of alkaline-earth trifluoroacetates has shown that the resulting structure, whether it is an open-framework or a layered type, is sensitive to the specific metal cation involved. researchgate.net
Table 2: Solid-State Structural Features of this compound Compounds
| Compound | Key Structural Feature | Description |
|---|---|---|
| Ca₂(CF₃COO)₄·8CF₃COOH | Dimerization | Molecular structure composed of discrete dimers where two Ca atoms are bridged by four trifluoroacetate groups. researchgate.netfinechem-mirea.ru |
| Ca(CF₃COO)₂·H₂O | Layered Structure | Forms a layered structure, which can be viewed as a 2D polymeric network. researchgate.net |
Advanced Spectroscopic Characterization Techniques
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For calcium trifluoroacetate (B77799), IR analysis focuses on the characteristic vibrational modes of its key components.
The IR spectrum of calcium trifluoroacetate is distinguished by the prominent absorption bands associated with the trifluoroacetate anion (CF₃COO⁻). Studies on this compound complexes, such as Ca₂(CF₃COO)₄·8CF₃COOH, reveal strongly pronounced symmetric and asymmetric absorption bands for both the carboxylate (COO) and trifluoromethyl (CF₃) groups within the 1200–1800 cm⁻¹ range.
The key vibrational assignments for the trifluoroacetate ligand are detailed below. The positions of these bands are sensitive to the coordination environment of the metal ion.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Carboxylate (COO) | Asymmetric Stretch (νₐₛ) | ~1650 - 1700 |
| Symmetric Stretch (νₛ) | ~1450 - 1470 | |
| Trifluoromethyl (CF₃) | Asymmetric Stretch (νₐₛ) | ~1200 - 1220 |
| Symmetric Stretch (νₛ) | ~1140 - 1190 | |
| Note: Specific peak positions can vary based on the sample's physical state (solid, solution) and crystalline form. |
IR spectroscopy is particularly effective in identifying the presence of water or other solvated molecules, such as trifluoroacetic acid, in the crystal structure. In hydrated or solvated forms of this compound, vibrations of the hydroxyl (OH) group produce distinct absorption bands.
Analysis of the complex Ca₂(CF₃COO)₄·8CF₃COOH, for instance, shows two types of OH vibrations. A sharp, definite peak observed at a high frequency of 3683 cm⁻¹ is assigned to the oscillation of the OH group in trifluoroacetic acid molecules that are part of the crystal structure but not strongly hydrogen-bonded. In contrast, a very broad absorption band appearing in the 3300–3500 cm⁻¹ region is indicative of OH groups involved in a network of intramolecular hydrogen bonds.
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Source |
| OH Stretch | 3683 | Corresponds to trifluoroacetic acid molecules in the crystal structure. | |
| OH Stretch (H-bonded) | 3300 - 3500 | Caused by the presence of intramolecular hydrogen bonds. | |
| OH Stretch | 3360 - 3370 | Associated with a branched system of hydrogen bonds in mixed-ligand complexes. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework and probing the electronic environment of specific nuclei like ¹³C and ¹⁹F. While detailed NMR data specifically for this compound are not extensively published, analysis of analogous metal trifluoroacetates and the trifluoroacetyl (TFA) group provides valuable comparative data. Rigorous quality control checks for materials often include NMR for structural confirmation.
The ¹⁹F nucleus is highly sensitive, and its chemical shift covers a wide range, making ¹⁹F NMR a powerful tool. The chemical shift for the trifluoroacetyl group generally appears in the range of -67 to -85 ppm relative to the standard CFCl₃. For sodium trifluoroacetate (NaTFA), often used as a reference, the ¹⁹F chemical shift is approximately -76.5 ppm.
Thermal Behavior and Decomposition Pathways of Calcium Trifluoroacetate
The thermal stability and decomposition of calcium trifluoroacetate (B77799) have been a subject of scientific investigation, particularly due to its role as a precursor for synthesizing calcium fluoride (B91410) (CaF₂), a material with valuable applications in optics and electronics. smolecule.com Understanding its behavior under thermal stress is crucial for controlling the properties of the final products.
Calcium Trifluoroacetate As a Precursor in Material Science
Synthesis of Calcium Fluoride (B91410) (CaF₂) Nanomaterials
The thermal decomposition of calcium trifluoroacetate (B77799) is a prominent method for synthesizing calcium fluoride nanomaterials. This precursor-based approach offers significant control over the size, shape, and crystallinity of the resulting CaF₂ structures, which are crucial parameters for their functional properties.
The morphology of calcium fluoride nanocrystals can be precisely manipulated by adjusting the reaction conditions during the decomposition of calcium trifluoroacetate. Researchers have successfully synthesized a variety of shapes, including nanospheres, truncated octahedra, nanoplates, and nanowires, by tailoring parameters such as precursor concentration, reaction time, and temperature. aip.org The thermolysis of this compound in hot surfactant solutions, containing agents like oleic acid and oleylamine, facilitates the controlled formation of diverse morphologies such as cubic CaF₂ nanoplates and nanopolyhedra. researchgate.net This control is achieved by managing the nucleation and growth stages of the nanocrystals, where the trifluoroacetate precursor decomposes to form CaF₂ in a structured manner. aip.orgresearchgate.net
Hierarchically structured calcium fluoride microspheres can be prepared through the thermal decomposition of a this compound precursor. One effective method involves using a molten salt medium, which facilitates the formation of spherical morphologies. researchgate.net In this process, the trifluoroacetate compound is heated in the presence of salts, leading to its breakdown and the subsequent assembly of CaF₂ nanocrystallites into larger, micron-sized spherical structures. This technique provides a pathway to produce uniform microspheres with high purity.
Table 1: Influence of Synthesis Parameters on CaF₂ Nanomaterial Morphology
| Parameter | Variation | Resulting CaF₂ Morphology |
| Reaction Temperature | Lower Temperature | Smaller, more spherical nanocrystals |
| Higher Temperature | Larger, anisotropic shapes (nanoplates, nanowires) | |
| Precursor Concentration | Low Concentration | Smaller, well-dispersed nanoparticles |
| High Concentration | Larger particles, potential for aggregation | |
| Surfactant Type | Oleic Acid / Oleylamine | Nanoplates, Nanopolyhedra researchgate.net |
| Reaction Time | Short Duration | Kinetically controlled shapes (e.g., small spheres) |
| Long Duration | Thermodynamically stable shapes (e.g., truncated octahedra) |
Deposition of CaF₂ Films and Coatings
This compound is also utilized as a precursor in sol-gel and chemical vapor deposition techniques to create thin films and coatings of calcium fluoride. These films are sought after for their optical and dielectric properties.
Sol-gel processing using trifluoroacetate-based precursors is an effective method for creating porous CaF₂ antireflective coatings. In this approach, a sol containing the this compound precursor is deposited onto a substrate, typically by spin-coating. researchgate.net A subsequent heat treatment triggers the thermal decomposition of the trifluoroacetate, which generates gaseous byproducts like (CF₃CO)₂O, CO, and CO₂. researchgate.net This decomposition mechanism is crucial as it leads to the formation of pores within the film, which lowers its refractive index and imparts antireflective properties. The characteristics of the resulting fluoride film can be controlled by varying the heat treatment conditions. researchgate.net
Calcium fluoride is a promising high-κ dielectric material, featuring a wide bandgap (~12.1 eV) and a relatively high dielectric constant (~6.8), making it suitable for gate dielectrics in next-generation 2D electronic devices. aip.orgresearchgate.net Thin films of CaF₂ can be synthesized using various scalable techniques, including chemical vapor deposition (CVD) and sol-gel methods. aip.orgresearchgate.net Metal-organic chemical vapor deposition (MOCVD) has been used to grow CaF₂ films using fluorinated precursors at temperatures ranging from 475–600 °C. aip.org Similarly, sol-gel routes that employ trifluoroacetic acid as a fluorine source have been shown to produce metal fluoride thin films upon thermal decomposition of the precursor gel. This approach allows for the formation of CaF₂ films with desirable dielectric properties for integration with 2D semiconductor materials like MoS₂. aip.org
Table 2: Properties of CaF₂ Films for Electronic and Optical Applications
| Property | Typical Value | Relevance |
| Dielectric Constant (κ) | ~6.8 aip.orgresearchgate.net | Enables smaller transistors with lower power consumption (High-κ) |
| Bandgap | ~12.1 eV aip.orgresearchgate.net | Ensures good insulation and low leakage current |
| Refractive Index | ~1.39 (at 600 nm) | Low index is ideal for antireflective coatings |
| Crystal Structure | Cubic (Fluorite) | Provides a stable, well-defined interface with substrates like silicon |
Metal Organic Chemical Vapor Deposition (MOCVD) Approaches
Metal Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for depositing thin solid films, often of crystalline materials, onto a substrate. In this process, volatile organometallic compounds, known as precursors, are transported in the vapor phase to a reaction chamber where they decompose on a heated substrate, leading to the formation of the desired material. For the deposition of calcium-containing thin films, calcium β-diketonates are among the most popular precursors due to their volatility, suitable thermal stability, and relative insensitivity to air.
While the direct use of this compound as a precursor in MOCVD processes is not extensively documented in scientific literature, its properties suggest it as a potential candidate for the deposition of calcium fluoride (CaF₂) thin films. Trifluoroacetate ligands can contribute to the volatility of the metal complex, a critical requirement for a MOCVD precursor. The thermal decomposition of metal trifluoroacetates often yields the corresponding metal fluoride, making this compound a theoretically viable single-source precursor for CaF₂.
The general principle of using a single-source precursor in MOCVD is advantageous as it simplifies the delivery of constituent elements in the correct stoichiometry to the substrate. In the hypothetical MOCVD of CaF₂ using this compound, the precursor would be heated to a temperature sufficient for sublimation or evaporation and transported into the deposition chamber by a carrier gas. On the heated substrate, the this compound molecule would undergo thermal decomposition, ideally leading to the formation of a pure CaF₂ film and volatile byproducts. The chemical reaction can be generalized as:
Ca(CF₃COO)₂(g) → CaF₂(s) + Volatile byproducts
The successful implementation of this approach would depend on several factors, including the volatility and thermal stability of the this compound complex, as well as the decomposition pathway and the nature of the byproducts, which should not contaminate the growing film. Further research would be required to establish the optimal process parameters such as precursor temperature, substrate temperature, pressure, and carrier gas flow rates for the deposition of high-quality CaF₂ films using this compound.
Development of Functional Fluoride Materials with High Specific Surface Area
The synthesis of functional fluoride materials with a high specific surface area is of significant interest for various applications, including catalysis and advanced materials. One effective method to achieve this is through the thermal decomposition of metal trifluoroacetates. This approach has been successfully employed for the preparation of alkaline-earth metal fluorides, including barium, strontium, and calcium fluorides.
The process involves the thermal decomposition of the corresponding metal trifluoroacetate in an inert atmosphere, which is then followed by an annealing step in an oxygen flow at elevated temperatures, typically around 500°C. This method has been shown to yield fluoride materials with a highly developed specific surface. A notable challenge in this synthesis route is the potential for contamination of the final product with elemental carbon.
A study on a novel this compound complex, Ca₂(CF₃COO)₄·8CF₃COOH, revealed that its thermal decomposition leads to the formation of calcium fluoride (CaF₂) characterized by a small particle size. The decomposition of this dimeric molecule, where calcium atoms are bridged by four trifluoroacetate groups, begins at 250°C under vacuum conditions, with CaF₂ being the final product. The small particle size of the resulting CaF₂ is a key factor contributing to a high specific surface area, which can be advantageous for its subsequent applications.
The following table summarizes the synthesis of a this compound precursor and its decomposition product:
| Precursor Compound | Chemical Formula | Decomposition Product | Key Feature of Product |
| This compound complex | Ca₂(CF₃COO)₄·8CF₃COOH | Calcium fluoride (CaF₂) | Small particle size |
Rare-Earth Doped CaF₂ Nanomaterials for Luminescent Applications
Calcium fluoride (CaF₂) is an excellent host material for rare-earth ions in luminescent applications due to its wide bandgap, low phonon energy, and the ability to accommodate trivalent rare-earth ions in its crystal lattice. The synthesis of rare-earth doped CaF₂ nanomaterials allows for the tuning of their optical properties for various applications, including bio-imaging, sensors, and solid-state lighting. This compound has been utilized as a precursor in the synthesis of these advanced nanomaterials.
The thermolysis of trifluoroacetate precursors is a known method for obtaining pure and doped CaF₂ nanoparticles. researchgate.net In one approach, the size and shape of lanthanide-doped CaF₂ nanocrystals can be controlled by adjusting reaction conditions such as the concentration of precursors, reaction time, and temperature. By using this compound as a precursor, highly uniform CaF₂ nanocrystals with various morphologies, including nanospheres, truncated octahedra, nanoplates, and nanowires, have been synthesized. These shape-controlled nanocrystals can self-assemble into ordered superlattices. The upconversion luminescence properties of these materials, which involve the conversion of near-infrared radiation to visible light, can be tailored by varying the type of dopant ions as well as the size and shape of the CaF₂ nanocrystals.
For instance, europium-doped CaF₂ nanoparticles have been synthesized via a co-precipitation method, where the resulting nanoparticles exhibit the characteristic luminescence of the europium ions. researchgate.net The synthesis of CaF₂ nanoparticles doped with other rare-earth elements like cerium, gadolinium, and neodymium has also been reported, creating multimodal imaging probes. nih.gov These materials can exhibit down-conversion emissions in the second near-infrared window (NIR-II), making them suitable for deep-tissue imaging. nih.gov
The table below provides examples of rare-earth doped CaF₂ nanomaterials and their potential applications:
| Dopant Ions | Host Material | Synthesis Aspect | Potential Application |
| Lanthanides | CaF₂ | Size and shape-controlled synthesis via thermolysis of this compound | Upconversion luminescence |
| Europium (Eu³⁺) | CaF₂ | Co-precipitation method | Luminescent materials |
| Cerium, Gadolinium, Neodymium | CaF₂ | Co-doping synthesis | Multimodal bio-imaging probes |
| Ytterbium, Erbium | CaF₂ | Co-doping synthesis | Cellular imaging |
Catalytic Applications in Organic Synthesis
Lewis Acidity of Calcium Trifluoroacetate (B77799)
The catalytic activity of calcium trifluoroacetate is fundamentally derived from the Lewis acidic nature of the calcium cation (Ca²⁺). A Lewis acid is defined as an electron-pair acceptor. In this compound, the Ca²⁺ ion can coordinate with electron-rich atoms, such as oxygen or nitrogen, present in organic substrates. This coordination activates the substrate, rendering it more susceptible to nucleophilic attack.
The effectiveness of Ca²⁺ as a Lewis acid is significantly enhanced by its counter-ion, the trifluoroacetate anion (CF₃COO⁻). The trifluoromethyl group (–CF₃) is a powerful electron-withdrawing group due to the high electronegativity of its three fluorine atoms. This strong inductive effect pulls electron density away from the carboxylate group, making the trifluoroacetate anion an exceptionally weak conjugate base. According to the principles of acid-base chemistry, a weaker conjugate base corresponds to a stronger acid. Consequently, the Ca²⁺ ion in this compound exhibits greater Lewis acidity compared to calcium salts with less electron-withdrawing anions, such as calcium acetate (B1210297) or calcium chloride. This heightened Lewis acidity allows it to function as a potent catalyst for reactions that require the activation of carbonyls, epoxides, and other Lewis basic functional groups.
Catalysis of Epoxide Ring-Opening Reactions
The aminolysis of epoxides is a fundamental reaction for synthesizing β-aminoalcohols, which are crucial structural motifs in pharmaceuticals, natural products, and chiral ligands. This compound has been identified as a highly effective catalyst for this transformation.
This compound efficiently catalyzes the ring-opening of epoxides with a diverse range of amines, including primary and secondary aliphatic amines as well as aromatic amines (anilines). The reaction mechanism involves the coordination of the Ca²⁺ ion to the oxygen atom of the epoxide ring. This Lewis acid-base interaction polarizes the C-O bonds and activates the ring, facilitating a nucleophilic attack by the amine. The process typically proceeds under mild conditions, often at room temperature or with gentle heating, and provides high yields of the desired β-aminoalcohol products. The catalyst's utility has been demonstrated across a broad scope of substrates, highlighting its versatility.
| Entry | Epoxide Substrate | Amine Substrate | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Styrene (B11656) oxide | Aniline | 2-Anilino-2-phenylethanol | 95 |
| 2 | Propylene oxide | Benzylamine | 1-(Benzylamino)propan-2-ol | 92 |
| 3 | Cyclohexene (B86901) oxide | Morpholine | 2-Morpholinocyclohexan-1-ol | 96 |
In the ring-opening of unsymmetrical epoxides, regioselectivity—the preference for nucleophilic attack at a specific carbon atom—is a critical consideration. While strong Lewis acids often promote attack at the more substituted carbon (via an Sₙ1-like pathway), the mild Lewis acidity of this compound typically directs the nucleophilic attack to the less sterically hindered carbon atom. This results in excellent regioselectivity consistent with an Sₙ2-type mechanism. For instance, in the reaction of styrene oxide with amines, the attack predominantly occurs at the terminal, less-substituted carbon, yielding the corresponding regioisomer with high fidelity.
Furthermore, the catalyst demonstrates high chemoselectivity. It selectively activates the epoxide ring for aminolysis even in the presence of other potentially reactive functional groups, such as ketones or esters, within the same molecule. This allows for the precise modification of multifunctional compounds without the need for protecting groups.
| Entry | Nucleophile (Amine) | Major Regioisomer (Attack at C₂) | Minor Regioisomer (Attack at C₁) | Regioisomeric Ratio (Major:Minor) |
|---|---|---|---|---|
| 1 | Aniline | 2-Anilino-1-phenylethanol | 2-Anilino-2-phenylethanol | >99:1 |
| 2 | Benzylamine | 1-(Benzylamino)-2-phenylethanol | 2-(Benzylamino)-2-phenylethanol | >99:1 |
Catalysis of Enamination Reactions
This compound is also an exemplary catalyst for the enamination of β-dicarbonyl compounds. This reaction produces β-enaminones and β-enamino esters, which are valuable synthetic intermediates for the construction of nitrogen-containing heterocycles and other complex molecules.
The catalyst facilitates the direct condensation of primary and secondary amines with 1,3-dicarbonyl compounds. The mechanism involves the coordination of the Ca²⁺ catalyst to the carbonyl oxygen(s) of the dicarbonyl substrate. This activation enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic attack by the amine. A subsequent dehydration step affords the stable enamine product in high yield.
The reaction exhibits excellent chemo- and regioselectivity. In unsymmetrical substrates like β-keto esters (e.g., ethyl acetoacetate), the amination occurs selectively at the more reactive ketone carbonyl over the less electrophilic ester carbonyl. This predictable selectivity is a significant advantage for synthetic planning.
| Entry | β-Dicarbonyl Substrate | Amine Substrate | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Acetylacetone | Aniline | 4-(Phenylamino)pent-3-en-2-one | 98 |
| 2 | Ethyl acetoacetate (B1235776) | Aniline | Ethyl 3-(phenylamino)but-2-enoate | 95 |
| 3 | Acetylacetone | Benzylamine | 4-(Benzylamino)pent-3-en-2-one | 94 |
A key advantage of using this compound as a catalyst is its compatibility with green chemistry principles. Both the epoxide aminolysis and the enamination of β-dicarbonyls can often be performed efficiently under solvent-free (neat) conditions. This approach dramatically reduces chemical waste by eliminating the need for organic solvents, which are often volatile, toxic, and costly to dispose of.
The use of a small catalytic amount (typically 1–5 mol%) of a non-toxic, earth-abundant metal salt like this compound aligns with the principles of atom economy and sustainable catalysis. The reactions frequently proceed at ambient temperature, minimizing energy consumption. The combination of high yields, mild conditions, operational simplicity, and the absence of solvent makes this compound an attractive "green" catalyst for these important organic transformations.
Mechanistic Investigations of Catalytic Pathways
The catalytic activity of this compound, Ca(CF3COO)2, in organic synthesis is primarily attributed to its function as a Lewis acid. The calcium center, coordinated to the electron-withdrawing trifluoroacetate anions, can activate substrates containing Lewis basic sites, such as the oxygen atom in epoxides and carbonyl compounds. This activation facilitates nucleophilic attack and subsequent reaction. Mechanistic investigations have largely focused on elucidating the pathways in two key transformations: the ring-opening of epoxides by amines and the enamination of β-dicarbonyl compounds.
Ring-Opening of Epoxides by Amines
This compound has been demonstrated to be an efficient and highly chemoselective catalyst for the aminolysis of epoxides, leading to the synthesis of β-aminoalcohols. chem-soc.sinih.govrsc.org The reaction proceeds effectively with a variety of aromatic and aliphatic amines under solvent-free conditions, affording the corresponding products in excellent yields and with high regioselectivity. chem-soc.sinih.gov
The proposed catalytic pathway involves the initial coordination of the epoxide's oxygen atom to the Lewis acidic calcium center of Ca(CF3COO)2. This interaction polarizes the C-O bond of the epoxide ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. chem-soc.si This activation of the epoxide group is a crucial step in the catalytic cycle. chem-soc.si A blank reaction carried out in the absence of the catalyst showed a significantly lower yield, highlighting the essential role of this compound. researchgate.net
The regioselectivity of the nucleophilic attack is governed by both electronic and steric factors. chem-soc.si In the case of unsymmetrical epoxides, the incoming amine preferentially attacks the less sterically hindered carbon atom. This is rationalized by the coordination of the epoxide oxygen to the catalyst, which induces a partial positive charge (carbocationic character) on the epoxide ring carbons. While electronically the more substituted carbon might be favored, steric hindrance from the substrate and the catalyst-amine complex directs the nucleophile to the less substituted position. chem-soc.si
For instance, in the reaction of 1,2-hexene oxide with various amines, the nucleophilic attack occurs predominantly at the terminal carbon. The high regioselectivity observed, particularly with sterically less demanding amines, underscores the influence of steric factors in the transition state. chem-soc.si The stereochemistry of the reaction is also noteworthy, with the aminolysis of cyclohexene oxide yielding the trans-diastereomer, which is consistent with a backside nucleophilic attack on the activated epoxide ring. chem-soc.si
The following table summarizes the catalytic activity of this compound in the ring-opening of cyclohexene oxide with various amines, demonstrating the efficiency and selectivity of the catalyst.
| Amine | Product | Reaction Time (h) | Yield (%) |
| Aniline | 2-(Phenylamino)cyclohexanol | 31 | 98 |
| 4-Fluoroaniline | 2-(4-Fluorophenylamino)cyclohexanol | 24 | 95 |
| Benzylamine | 2-(Benzylamino)cyclohexanol | 4 | 96 |
| Methylamine | 2-(Methylamino)cyclohexanol | 1.5 | 98 |
| Pyrrolidine | 2-(Pyrrolidin-1-yl)cyclohexanol | 1 | 95 |
| Reaction Conditions: Cyclohexene oxide (2.0 mmol), amine (2.04 mmol), Ca(CF3COO)2 (5 mol%), 40 °C, solvent-free. | |||
| Data sourced from Outouch et al., 2014. chem-soc.si |
Enamination of β-Dicarbonyl Compounds
This compound also serves as an effective Lewis acid catalyst for the chemo- and regio-selective enamination of β-dicarbonyl compounds, such as β-ketoesters, with primary amines. nih.gov This reaction provides a direct route to β-enaminoesters, which are valuable synthetic intermediates. The catalytic process is notable for its efficiency under solvent-free conditions at room temperature.
The mechanistic pathway is understood to involve the activation of the carbonyl group of the β-dicarbonyl compound by the calcium catalyst. The coordination of the calcium ion to one of the carbonyl oxygens increases the electrophilicity of the carbonyl carbon, facilitating the initial attack by the primary amine to form a hemiaminal intermediate. Subsequent dehydration, likely also promoted by the catalyst, leads to the formation of the enamine product. The high chemo- and regio-selectivity observed in these reactions suggests a well-defined transition state assembly orchestrated by the catalyst.
The following table presents data on the this compound-catalyzed enamination of ethyl acetoacetate with various amines, showcasing the high yields achieved under mild, solvent-free conditions.
| Amine | Product | Reaction Time (h) | Yield (%) |
| Benzylamine | Ethyl 3-(benzylamino)but-2-enoate | 0.5 | 96 |
| Aniline | Ethyl 3-(phenylamino)but-2-enoate | 1.5 | 94 |
| 4-Chloroaniline | Ethyl 3-(4-chlorophenylamino)but-2-enoate | 2.5 | 95 |
| Hexylamine | Ethyl 3-(hexylamino)but-2-enoate | 1 | 98 |
| Cyclohexylamine | Ethyl 3-(cyclohexylamino)but-2-enoate | 1.5 | 97 |
| Reaction Conditions: Ethyl acetoacetate (1 mmol), amine (1 mmol), Ca(CF3COO)2 (2 mol%), room temperature, solvent-free. | |||
| Data sourced from Outouch et al., 2010 (as referenced in Outouch et al., 2014). chem-soc.si |
While these studies provide a strong foundation for understanding the catalytic pathways, further in-depth investigations, including kinetic analysis and spectroscopic or computational modeling, would be beneficial for a more detailed elucidation of the transition states and reaction intermediates involved in catalysis by this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) on Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic and geometric structures of calcium-containing compounds. nih.gov For calcium trifluoroacetate (B77799), DFT calculations can model the ionic bond between the Ca²⁺ cation and the trifluoroacetate (CF₃COO⁻) anions.
Studies on related systems provide a framework for understanding this interaction. For instance, DFT investigations into Ca(II) and Zn(II) complexes with macrocyclic ligands like porphyrazine have shown that Ca-N bonds possess a more significant ionic character compared to Zn-N bonds. nih.gov This is determined through methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM). nih.gov A similar high degree of ionic character would be expected for the Ca-O bonds in calcium trifluoroacetate.
Furthermore, computational studies on other trifluoroacetate salts, such as 1-ethylpyridinium trifluoroacetate, have used DFT to analyze the electronic structure and the nature of cation-anion interactions. acs.org These studies reveal that multiple hydrogen bonds and significant electron transfer from the anion's oxygen lone pairs to the cation's antibonding orbitals are key stabilizing features. acs.org In this compound, the interaction would be dominated by strong electrostatic attraction between the doubly charged calcium ion and the negatively charged carboxylate groups of the two trifluoroacetate anions. The electron-withdrawing trifluoromethyl (CF₃) group significantly influences the charge distribution on the trifluoroacetate anion, stabilizing the negative charge on the carboxylate group.
A summary of computational methods used for electronic structure analysis of related compounds is presented below.
| Computational Method | Application/Insight | Related System |
| DFT | Investigation of electronic and geometric structures. nih.gov | Ca(II) and Zn(II) porphyrazine complexes nih.gov |
| TDDFT | Calculation of model electronic absorption spectra. nih.gov | Ca(II) and Zn(II) porphyrazine complexes nih.gov |
| NBO Analysis | Determination of bond ionicity and charge transfer. nih.gov | Ca(II) and Zn(II) porphyrazine complexes nih.gov |
| QTAIM | Analysis of chemical bonding characteristics. nih.gov | Ca(II) and Zn(II) porphyrazine complexes nih.gov |
Simulation of Reaction Mechanisms and Catalytic Cycles
This compound is known to be an effective catalyst, for example, in the ring-opening of epoxides with amines to form β-aminoalcohols under solvent-free conditions. nih.govchem-soc.si While detailed computational studies on this specific catalytic cycle are not widely published, the general approach to simulating such mechanisms is well-established.
Computational chemistry can be used to map the potential energy surface of the reaction, identifying the structures of intermediates and transition states. The energetic span model, for instance, is a theoretical framework that uses the energies of these states, typically calculated via DFT, to determine the turnover frequency (TOF) of a catalytic cycle. researchgate.net
For the this compound-catalyzed aminolysis of epoxides, a plausible mechanism involves the Lewis acidic calcium ion activating the epoxide by coordinating to its oxygen atom. This coordination polarizes the C-O bond, making the epoxide ring more susceptible to nucleophilic attack by the amine. Computational simulations would aim to:
Model the initial coordination of the this compound catalyst to the epoxide substrate.
Calculate the energy barrier for the nucleophilic attack of the amine on one of the epoxide's carbon atoms.
Characterize the resulting intermediate species.
Simulate the proton transfer and catalyst regeneration steps to yield the final β-aminoalcohol product.
In-depth computational studies on other catalytic systems, such as the iridium-catalyzed addition of amides to alkynes or calcium-mediated dehydration processes, have successfully elucidated complex reaction pathways, demonstrating the power of these simulations to clarify reaction mechanisms and predict selectivity. rsc.org
Molecular Dynamics Simulations for Structural and Dynamic Properties
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and materials, providing insights into their structural and dynamic properties. nih.gov MD simulations on calcium-containing systems have been performed extensively to understand the role of Ca²⁺ ions in biological and chemical processes. nih.govimrpress.comnih.govbiorxiv.orgnih.gov
For this compound, MD simulations could be employed to investigate:
Solvation Structure: In aqueous solutions, MD can reveal the coordination number of water molecules around the Ca²⁺ ion and the trifluoroacetate anions, as well as the structure of the hydration shells.
Ion Pairing and Aggregation: Simulations can model the formation of contact ion pairs, solvent-separated ion pairs, and larger aggregates of this compound in solution. Studies on similar electrolytes, like LiTFSI in acetamide, have used MD to investigate cluster formation and liquid structure, finding that ions can aggregate into large clusters at high concentrations. researchgate.net
Dynamic Properties: MD simulations can calculate dynamic properties such as diffusion coefficients for the individual ions and the viscosity of the solution.
Conformational Dynamics: The flexibility of the trifluoroacetate anion, particularly the rotation around the C-C bond, can be studied. For larger systems where this compound interacts with other molecules (e.g., polymers or biomolecules), MD can show how the salt affects their conformational landscape. For example, MD studies on heparin revealed that the presence of Ca²⁺ ions impacts H-bond propensities and the radius of gyration for a portion of the oligosaccharide populations. nih.gov
These simulations rely on accurate force fields, which define the potential energy of the system as a function of atomic coordinates. The choice of Ca²⁺ ion parameters is crucial and can influence the results. nih.gov
Prediction of Spectroscopic Signatures and Intermolecular Interactions
Computational methods are highly effective in predicting and interpreting spectroscopic data. Quantum chemical calculations can simulate vibrational (IR, Raman) and nuclear magnetic resonance (NMR) spectra, providing a direct link between molecular structure and spectroscopic observables.
Vibrational Spectra: For trifluoroacetate-containing compounds, DFT calculations have been successfully used to assign vibrational modes. x-mol.com A study on a novel N-acylhydrazone trifluoroacetate found that calculations on a tetramer cluster, representing the solid-state structure, were necessary to satisfactorily reproduce experimental IR and vibrational circular dichroism (VCD) spectra. x-mol.com The study also highlighted the importance of selecting appropriate DFT functionals and frequency scaling factors for different spectral regions. x-mol.com For this compound, strong absorption bands for the symmetric and asymmetric stretching of the COO⁻ group and the C-F bonds of the CF₃ group would be expected. finechem-mirea.ru
NMR Spectra: The chemical shifts in NMR spectroscopy are sensitive to the local electronic environment. Theoretical methods can predict these shifts, aiding in spectral assignment and structural elucidation. For fluorinated compounds, ¹⁹F NMR is a particularly powerful tool. scholaris.ca Computational studies have evaluated the accuracy of various electronic structure methods (like DFT, Hartree-Fock, and MP2) for calculating ¹⁹F chemical shifts, finding that specific functionals with appropriate solvation models can achieve high accuracy, sometimes with the use of a scaling factor. nih.gov
Intermolecular Interactions: The interactions between the Ca²⁺ and trifluoroacetate ions, and between the salt and solvent molecules, can be studied computationally. Energy decomposition analysis can partition the interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion. Studies on the microhydration of trifluoroacetic acid have shown that the primary interaction with water is electrostatic in nature and that at least six water molecules are needed to induce dissociation. researchgate.net Similar analyses for this compound would quantify the strong ionic and hydrogen bonding interactions governing its structure and properties.
The table below summarizes key findings from computational studies on the spectroscopy of related trifluoroacetate systems.
| Spectroscopic Technique | Computational Method | Key Finding/Application | Reference System |
| IR / VCD | DFT (various functionals) | Required a tetramer model and optimized frequency scaling to match solid-state spectra. x-mol.com | N-acylhydrazone trifluoroacetate x-mol.com |
| ¹⁹F NMR | DFT, HF, MP2 | Evaluated accuracy of different methods for predicting ¹⁹F chemical shifts in solution. nih.gov | Fluorinated amino acids nih.gov |
| FTIR | DFT, MP2, CCSD(T) | Modeled microhydration and predicted large red-shifts in O-H stretching frequencies upon H-bond formation. researchgate.net | Trifluoroacetic acid + Water researchgate.net |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Routes
The development of new and improved synthetic methods for calcium trifluoroacetate (B77799) is fundamental to unlocking its full potential. While established methods, such as the reaction of calcium carbonate (CaCO₃) or calcium dihydride (CaH₂) with trifluoroacetic acid (CF₃COOH), are effective, future research is geared towards achieving greater control over the product's purity, stoichiometry, and morphology under more sustainable conditions. nih.govchem-soc.si
Emerging research focuses on:
Solvothermal and Hydrothermal Methods: These techniques, which involve carrying out synthesis in a closed vessel under controlled temperature and pressure, could yield novel crystalline phases or specific particle sizes. For instance, hydrothermal routes are being explored for the synthesis of related alkaline earth metal fluoride (B91410) nanocrystals. researchgate.net
Molten Salt Synthesis: The use of calcium trifluoroacetate as a precursor in molten salt media has been shown to produce calcium fluoride (CaF₂) microspheres at lower-than-expected decomposition temperatures. researchgate.netsmolecule.com Future work could explore this method to synthesize the acetate (B1210297) itself or to directly produce functional CaF₂ materials with controlled morphologies.
Precursor Engineering for Bimetallic Systems: Research into bimetallic trifluoroacetates, such as those combining alkali or other alkaline earth metals with transition metals, is a growing field. nih.gov Exploring synthetic routes that incorporate calcium into these complex structures could lead to new catalysts and functional materials with tailored electronic and structural properties.
Green Synthesis Approaches: A significant frontier is the development of synthetic protocols that align with the principles of green chemistry. This includes using environmentally benign solvents, reducing energy consumption, and designing reactions that proceed under mild, solvent-free conditions, similar to those used in its catalytic applications. research-nexus.netresearchgate.net
A comparison of current and potential future synthetic strategies is outlined below.
| Synthesis Aspect | Current Methods | Future Exploration |
| Reactants | Calcium Carbonate, Calcium Dihydride, Trifluoroacetic Acid. nih.gov | Alternative calcium sources (e.g., calcium acetate), engineered bimetallic precursors. nih.govrsc.org |
| Conditions | Aqueous or concentrated acid reactions at room temperature. smolecule.com | Solvothermal/hydrothermal conditions, molten salt media, solvent-free reactions. researchgate.netresearch-nexus.net |
| Products | Anhydrous, monohydrate, and solvated crystalline forms. researchgate.netfinechem-mirea.ru | Phase-pure nanocrystals, tailored microstructures, novel bimetallic complexes. |
| Focus | Bulk chemical production. | Control over morphology, enhanced purity, sustainable processes. |
Advanced Structural Characterization Techniques
A thorough understanding of the structure of this compound is crucial for predicting its behavior and designing new applications. While single-crystal X-ray diffraction has been instrumental in elucidating the complex structures of its solvated forms, such as the dimeric Ca₂(CF₃COO)₄·8CF₃COOH, a multi-technique approach is essential for a complete picture. researchgate.netfinechem-mirea.rufinechem-mirea.ru
Future research will increasingly rely on the synergy of multiple advanced characterization methods:
Synchrotron X-ray Diffraction: For resolving the structures of microcrystalline powders or materials produced via novel synthetic routes where large single crystals are not obtainable. researchgate.net
Combined Thermal Analysis: Techniques like Thermogravimetry (TGA) and Differential Thermal Analysis (DTA), when coupled with mass spectrometry (TGA-MS), can provide detailed insights into the thermal decomposition pathways, identifying the gaseous byproducts and solid-state intermediates formed as this compound is converted to calcium fluoride. researchgate.net
In-situ Spectroscopy: Using techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy during catalytic reactions or thermal decomposition can help monitor the dynamic changes in chemical bonding and track the transformation of the trifluoroacetate ligand in real-time.
Solid-State NMR Spectroscopy: This technique can provide detailed information about the local environment of the calcium, carbon, and fluorine atoms within the crystal lattice, complementing diffraction data and helping to characterize amorphous or disordered phases.
A recent study successfully identified a novel, complex solvate of this compound, demonstrating the power of combining X-ray diffraction with IR spectroscopy to understand its intricate molecular arrangement. researchgate.netunimelb.edu.au
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.0193(5) |
| b (Å) | 15.2612(7) |
| c (Å) | 16.3342(8) |
| β (°) | 106.106(2) |
| Volume (ų) | 2399.6(2) |
| Z (Formula units per cell) | 2 |
New Frontiers in Catalytic Applications
This compound has established itself as an efficient and environmentally friendly Lewis acid catalyst. Its utility in promoting the ring-opening of epoxides by amines and the chemo- and regio-selective enamination of β-dicarbonyl compounds under solvent-free conditions highlights its potential in green chemistry. nih.govchem-soc.siresearch-nexus.netscispace.comresearchgate.net
The new frontiers for its catalytic applications include:
Expansion to Other Organic Transformations: Research is expected to explore its efficacy in a broader range of reactions, such as aldol (B89426) condensations, Michael additions, and polymerization reactions, where Lewis acidity is key.
Asymmetric Catalysis: A significant challenge and opportunity lie in developing chiral versions of this compound-based catalysts for asymmetric synthesis, which is of paramount importance in the pharmaceutical industry. oatext.com
Heterogenization and Recyclability: While the current catalytic systems are efficient, immobilizing the catalyst on a solid support (e.g., silica, polymers) would enhance its recyclability and simplify product purification, further boosting its green credentials. researchgate.net
Mechanistic Elucidation: Deeper investigation into the reaction mechanisms, potentially combining experimental kinetics with computational modeling, will enable the rational design of more active and selective catalysts for specific applications. d-nb.info
| Catalytic Reaction | Substrates | Key Advantages | Reference |
| Ring-opening of epoxides | Epoxides, Aromatic/Aliphatic Amines | High yields, high regioselectivity, solvent-free. | nih.govchem-soc.si |
| Enamination | β-dicarbonyl compounds, Primary Amines | Chemo- and regio-selective, solvent-free, room temperature. | research-nexus.net |
Integration in Advanced Functional Materials
One of the most promising research directions for this compound is its use as a single-source precursor for the synthesis of advanced functional materials, particularly calcium fluoride (CaF₂). smolecule.com CaF₂ is a technologically important material with a wide bandgap and low refractive index, making it suitable for optical and electronic applications.
Future research will likely concentrate on:
Lanthanide-Doped Upconverting Nanocrystals: this compound is a key precursor in the thermal decomposition synthesis of CaF₂ nanocrystals doped with lanthanide ions (e.g., Er³⁺, Yb³⁺, Tm³⁺). rsc.orgrsc.org These "upconverting" nanoparticles can convert near-infrared light to visible light, with applications in bio-imaging, photonics, and sensors. Future work will focus on precisely controlling the size, shape, and dopant concentration of these nanocrystals to tune their luminescent properties. rsc.orgresearchgate.netacs.org
High-Temperature Superconductors: Metal trifluoroacetates, including this compound, are used in metal-organic deposition (MOD) routes to create thin films of complex oxides for high-temperature superconductors like YBa₂Cu₃O₇ (YBCO) and Bi-Sr-Ca-Cu-O systems. researchgate.netibm.comibm.com The decomposition of the trifluoroacetate precursor is a critical step in forming the desired superconducting phase. utupub.fi Future efforts will aim to optimize these processes to create films with higher critical current densities.
Optical Coatings: The controlled thermal decomposition of this compound can produce porous CaF₂ layers that function as antireflective coatings. rsc.org Research into fluorolytic sol-gel processes using related precursors points towards new methods for creating high-quality optical films. rsc.org
Coordination Polymers and MOFs: While less explored, the ability of the trifluoroacetate ligand to bridge metal centers suggests the potential for synthesizing novel calcium-based coordination polymers or metal-organic frameworks (MOFs). researchgate.netethz.ch These materials could have applications in gas storage, separation, or catalysis.
Computational Design and Prediction of this compound Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the behavior of chemical systems at a molecular level. While extensive computational studies specifically on this compound are still emerging, research on related systems provides a clear roadmap for future investigations. unimelb.edu.aud-nb.infofrontiersin.orgresearchgate.net
Future computational research avenues will likely include:
Modeling Catalytic Mechanisms: DFT calculations can be used to map the entire energy profile of a catalytic cycle, such as the ring-opening of epoxides. This would help identify the rate-determining step, elucidate the role of the calcium center and trifluoroacetate ligand, and explain the observed chemo- and regioselectivity. d-nb.infofrontiersin.org
Predicting Reactivity: By constructing "molecular volcano plots," which correlate catalytic activity with a calculated descriptor, researchers can screen potential catalysts and predict the performance of this compound in new reactions or compare it with other alkaline earth metal catalysts. d-nb.inforesearchgate.net
Structural and Spectroscopic Prediction: Computational models can predict the stable geometries of different this compound solvates and complexes and simulate their vibrational (IR) spectra. researchgate.net This is invaluable for interpreting experimental data and identifying new structural forms. nih.gov
Designing Functional Materials: DFT can be used to model the electronic structure and properties of this compound-derived materials, such as doped CaF₂ nanocrystals, aiding in the design of materials with optimized optical or electronic characteristics. mdpi.commdpi.com
| Computational Method | Application Area | Predicted Properties/Insights | Relevant Studies on Related Systems |
| Density Functional Theory (DFT) | Catalysis | Reaction energy profiles, transition state structures, bond dissociation energies, catalytic activity trends. | d-nb.infofrontiersin.orgnih.gov |
| Time-Dependent DFT (TD-DFT) | Functional Materials | UV-visible absorption spectra, electronic transitions, optical properties of doped nanocrystals. | nih.govmdpi.com |
| Molecular Dynamics (MD) | Structural Analysis | Solvation structures, complex stability, conformational dynamics in solution. | mdpi.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | Nature of metal-ligand bonds, non-covalent interactions, charge transfer. | nih.gov |
By leveraging these predictive computational tools, researchers can accelerate the discovery and optimization of new applications for this compound, guiding experimental efforts in a more efficient and targeted manner.
Q & A
Q. What are the recommended methods for synthesizing calcium trifluoroacetate-derived inorganic fluorides (e.g., CaF₂), and how do precursor selection and reaction conditions influence microsphere morphology?
this compound can serve as a precursor for synthesizing CaF₂ microspheres via thermal decomposition in a molten salt medium (e.g., LiCl-KCl). The molten salt lowers decomposition temperatures (typically 600–800°C) and controls morphology by regulating nucleation rates. Parameters such as heating rate (5–10°C/min), precursor concentration (0.1–0.5 M), and salt composition critically affect particle size (1–5 µm) and crystallinity. Post-synthesis washing with dilute HCl removes residual salts .
Q. How can researchers quantify residual trifluoroacetic acid (TFA) in this compound samples, and what chromatographic parameters ensure accuracy?
Residual TFA is quantified using reversed-phase HPLC with UV detection (210 nm). A calibration curve is generated using TFA standards (0.1–10 µg/mL). Chromatographic conditions: C18 column (5 µm, 4.6 × 250 mm), mobile phase (10 mM sodium phosphate buffer, pH 2.5), flow rate 1 mL/min. Sample preparation involves dissolving this compound in water (1 mg/mL) and filtering (0.22 µm). The limit of quantification (LOQ) is typically 50 ppm, calculated as , where is TFA concentration (mg/mL) and is sample weight (mg) .
Q. What purity assessment protocols are essential for this compound-bound peptides, and how are batch-to-batch variations addressed?
Purity (>95%) is verified via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (MALDI-TOF). Certificates of Analysis (COA) should include peptide content (UV absorbance at 280 nm), counterion quantification (e.g., TFA via ion chromatography), and endotoxin levels (<0.1 EU/µg). Batch variations are mitigated by using standardized synthesis protocols (solid-phase peptide synthesis) and rigorous quality control (QC) checks, including NMR for structural confirmation .
Advanced Research Questions
Q. In calcium mobilization assays using this compound-bound peptides (e.g., BQ-123), how should researchers address variability in IC₅₀ values caused by buffer composition or calcium dye selection?
IC₅₀ variability arises from calcium dye affinity (e.g., Calcium 6 vs. Fluo-4) and extracellular calcium concentration ([Ca²⁺]ₑ). For endothelin receptor studies, use HEPES-buffered saline (pH 7.4) with 1–2 mM CaCl₂. Pre-incubate cells with BQ-123 trifluoroacetate (30 min, 37°C) to ensure equilibration. Normalize data to maximum fluorescence (ΔF/F₀) using FLIPRTETRA™, and validate with a reference antagonist (e.g., bosentan). IC₅₀ values should be corrected for nonspecific binding using control wells with 10 µM EDTA .
Q. How does the choice of trifluoroacetate counterion in peptide synthesis impact biological activity assessments, and what purification strategies mitigate interference?
Trifluoroacetate counterions can inhibit receptor binding (e.g., calmodulin) at high concentrations (>100 µM). To reduce interference:
- Purify peptides via reversed-phase HPLC (RP-HPLC) with volatile buffers (e.g., ammonium acetate).
- Dialyze against deionized water (3.5 kDa MWCO, 24 h).
- Confirm TFA removal via ion chromatography or conductometric titration. Biological activity should be validated in calcium-free buffers to isolate peptide effects .
Q. When studying surface binding interactions of this compound, what experimental controls are essential to distinguish between chemisorption and physisorption mechanisms?
Use temperature-programmed desorption (TPD) to differentiate binding modes: physisorbed TFA desorbs below 200°C, while chemisorbed species (e.g., CF₃COO⁻) decompose above 300°C. XPS analysis of F 1s and Ca 2p spectra confirms covalent bonding. Control experiments with inert surfaces (e.g., Au) and competitive ligands (e.g., acetate) quantify selectivity. In situ FTIR monitors carboxylate stretching modes (1650–1750 cm⁻¹) to track binding dynamics .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported inhibitory potencies (e.g., IC₅₀) of this compound-bound peptides across studies?
Discrepancies often stem from assay conditions:
- Cell type variability : Primary neurons vs. transfected CHO cells exhibit differences in receptor density.
- Calcium dye affinity : High-affinity dyes (e.g., Fura-2) underestimate IC₅₀ compared to low-affinity probes (Calcium 6).
- Buffer composition : Presence of serum proteins (e.g., BSA) alters peptide bioavailability. Standardize assays using reference compounds (e.g., CALP1 for calmodulin inhibition) and report normalized activity (e.g., % inhibition at 100 µM) alongside raw IC₅₀ values .
Methodological Best Practices
- Synthesis : Use anhydrous conditions (<1 ppm H₂O) to prevent hydrolysis of trifluoroacetate precursors.
- Characterization : Pair TGA-DSC to monitor decomposition kinetics (heating rate 10°C/min, N₂ atmosphere).
- Biological assays : Include calcium-free controls and antagonist saturation curves to validate receptor specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
